![molecular formula C9H9N3O2 B187160 5,7-ジメチルピラゾロ[1,5-a]ピリミジン-2-カルボン酸 CAS No. 300691-07-0](/img/structure/B187160.png)

5,7-ジメチルピラゾロ[1,5-a]ピリミジン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

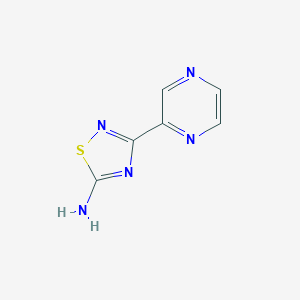

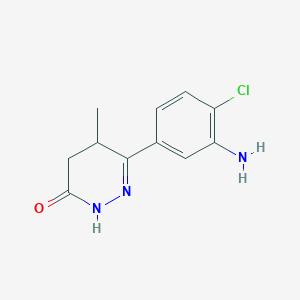

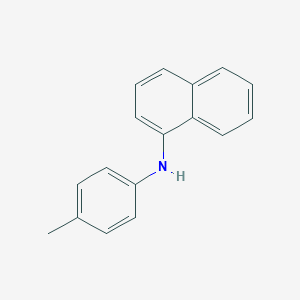

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis

The molecular structure of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse due to their great synthetic versatility . This allows for structural modifications throughout its periphery, leading to a wide range of possible applications .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 191.19 .科学的研究の応用

製薬研究

この化合物は、医薬品における構成要素としての可能性を探求されています。 その構造は、新規薬剤の開発につながる可能性のある修飾に適しており、特にDNAの4つのヌクレオ塩基の1つであるアデニンのアナログとして作用することができます . これは、タンパク質のATP結合部位と相互作用できる分子を作成するための候補となり、これは創薬における一般的な標的です .

化学合成

試薬として、5,7-ジメチルピラゾロ[1,5-a]ピリミジン-2-カルボン酸は、さまざまな合成経路で使用できます。 アルキル化、アシル化、縮合などの反応を起こすことができ、化学者がさらなる研究のために幅広い誘導体を合成するための汎用性の高いツールを提供します .

作用機序

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has not yet been fully elucidated. However, it is believed to involve the formation of a cyclic adduct between the carboxyl group of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and the amino group of the substrate. This adduct is then further stabilized by the formation of a hydrogen bond between the carboxyl group and the amino group. The resulting complex then undergoes a series of reaction steps, leading to the formation of the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body, such as increased alertness, improved memory, and increased muscle tone.

実験室実験の利点と制限

The advantages of using 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in laboratory experiments include its ease of synthesis and its low cost. It is also relatively stable, which makes it suitable for use in a variety of reactions. However, it is important to note that 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a potentially hazardous compound and should be handled with care. It is also important to note that the compound is not very soluble in water, which can limit its use in certain reactions.

将来の方向性

Due to its wide range of applications, there are many possible future directions for the use of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. For example, further research could be conducted into its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research could be conducted into its potential as a building block for the synthesis of a variety of compounds, such as heterocycles and coordination complexes. Finally, further research could be conducted into the mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which could lead to the development of more efficient and selective synthetic methods.

合成法

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be synthesized using a variety of methods. One of the most commonly used methods is the condensation of 2-amino-5-methylpyrazine and formic acid. The reaction is carried out in an aqueous medium, with the addition of a base such as sodium hydroxide to increase the yield of the reaction. Another method for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the reaction of 2-amino-5-methylpyrazine and acetic anhydride, which is also carried out in an aqueous medium. The reaction yields a mixture of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its isomer, 5,7-diethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (DEPP).

特性

IUPAC Name |

5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJMZMNKPOVXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351783 |

Source

|

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300691-07-0 |

Source

|

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)